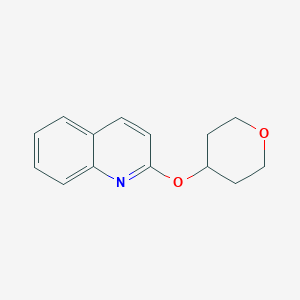![molecular formula C19H19N3O B2455009 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2034206-97-6](/img/structure/B2455009.png)
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is an organic compound that belongs to the class of amides. This compound features a cyanophenyl group, a cyclopropylpyridinyl group, and a propanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanophenyl intermediate: This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.
Cyclopropylpyridinyl intermediate: This intermediate can be synthesized through cyclization reactions involving pyridine derivatives.
Amide coupling: The final step involves coupling the cyanophenyl and cyclopropylpyridinyl intermediates with a propanamide moiety under amide bond-forming conditions, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function. This could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide: Similar structure but with an acetamide group.
3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)butanamide: Similar structure but with a butanamide group.
Uniqueness
The uniqueness of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-10-15-3-1-14(2-4-15)5-8-19(23)22-12-16-9-18(13-21-11-16)17-6-7-17/h1-4,9,11,13,17H,5-8,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUOHYHABDVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine](/img/structure/B2454927.png)

![3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2454929.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)


![5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2454938.png)

![2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2454942.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)



